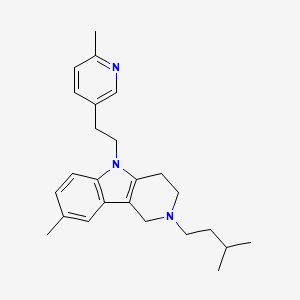
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of pyridoindoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These reactants undergo Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indolization process and subsequent steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(4,3-b)indole derivatives have shown significant potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves binding to specific molecular targets, such as enzymes or receptors. For instance, these compounds have been shown to inhibit the activity of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival . Molecular docking studies have revealed the binding orientations of these compounds in the active site of c-Met, providing insights into their inhibitory mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-9H-pyrido(3,4-b)indole: Known for its biological activity and potential therapeutic applications.
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Shares a similar core structure but differs in functional groups and side chains.
Uniqueness
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
20675-02-9 |
|---|---|
Molekularformel |
C25H33N3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
8-methyl-2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C25H33N3/c1-18(2)9-12-27-13-11-25-23(17-27)22-15-19(3)5-8-24(22)28(25)14-10-21-7-6-20(4)26-16-21/h5-8,15-16,18H,9-14,17H2,1-4H3 |
InChI-Schlüssel |
CWZJMLAOUVDGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CCC(C)C)CCC4=CN=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
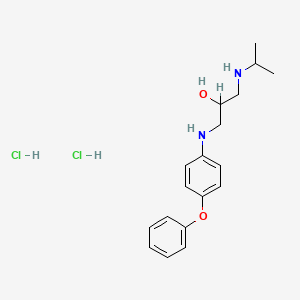
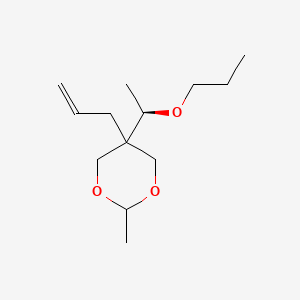
![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)

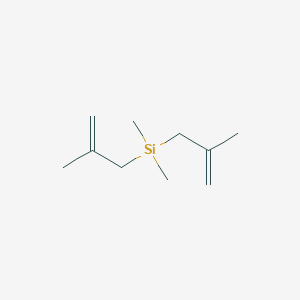
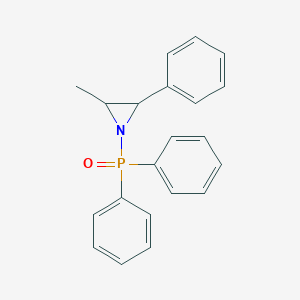



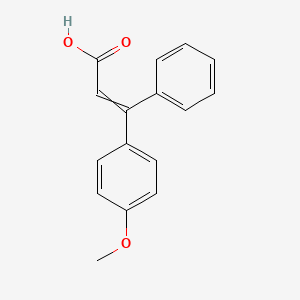
![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
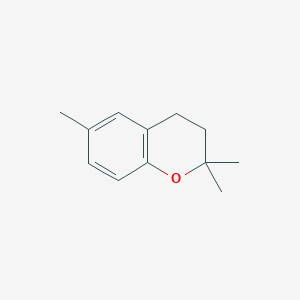
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
